(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one
Overview
Description
(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Imino Group: The brominated indole is reacted with 3,4-dichloroaniline to form the imino group, resulting in the final compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or other halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield dehalogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or other biological processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indole: A closely related compound with similar structural features.
5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one: Another similar compound with slight variations in the structure.
Uniqueness
The uniqueness of (3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one lies in its specific substitution pattern and the resulting biological activities. The presence of bromine and dichlorophenyl groups may confer unique properties compared to other indole derivatives.
Properties
IUPAC Name |
5-bromo-3-(3,4-dichlorophenyl)imino-1H-indol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2O/c15-7-1-4-12-9(5-7)13(14(20)19-12)18-8-2-3-10(16)11(17)6-8/h1-6H,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWFPLGKJQEJGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360579 | |
Record name | BA-0833 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61294-13-1 | |
Record name | BA-0833 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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